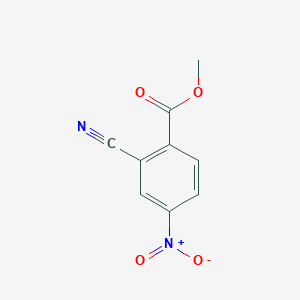

Methyl 2-cyano-4-nitrobenzoate

Description

Contextualization within Nitro- and Cyano-Substituted Benzoic Acid Esters

Methyl 2-cyano-4-nitrobenzoate belongs to a significant class of compounds known as nitro- and cyano-substituted benzoic acid esters. These molecules are derivatives of benzoic acid, characterized by the presence of at least one nitro group (—NO₂) and one cyano group (—C≡N) on the benzene (B151609) ring, in addition to a methyl ester functional group (—COOCH₃).

The defining characteristic of this class is the powerful electron-withdrawing nature of the nitro and cyano substituents. smolecule.comlibretexts.org This property profoundly influences the chemical behavior of the entire molecule in several ways:

Increased Acidity: The electron-withdrawing groups pull electron density away from the carboxylic acid functional group (or its ester derivative), which stabilizes the corresponding carboxylate anion. Consequently, substituted benzoic acids with nitro and cyano groups are typically more acidic than unsubstituted benzoic acid. libretexts.org For example, p-cyanobenzoic acid, with a pKa of 3.55, is a stronger acid than benzoic acid, which has a pKa of 4.2. libretexts.org

Modified Ring Reactivity: The benzene ring in these compounds is considered "electron-deficient." This deactivates the ring towards electrophilic aromatic substitution reactions. libretexts.org Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile can replace a suitable leaving group on the aromatic ring.

Versatile Chemical Handles: The nitro, cyano, and ester groups serve as "chemical handles" that can be selectively transformed into other functional groups. The nitro group can be reduced to an amine (—NH₂), the cyano group can be hydrolyzed to a carboxylic acid (—COOH) or reduced to an aminomethyl group (—CH₂NH₂), and the ester can be hydrolyzed back to a carboxylic acid. evitachem.com

Due to this combination of properties, nitro- and cyano-substituted benzoic acid esters are highly valued as intermediates and building blocks in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and dyes. smolecule.comevitachem.comcymitquimica.com

Significance of this compound in Contemporary Organic Synthesis Research

The significance of this compound in research lies primarily in its role as a versatile intermediate for constructing complex molecular targets. capotchem.com While specific, published applications for this exact isomer are not extensively documented in mainstream literature, its utility can be understood through the reactivity of its functional groups and by examining the applications of its close isomers.

The strategic placement of the cyano group at the 2-position and the nitro group at the 4-position makes each site chemically distinct and allows for selective reactions. The compound serves as a scaffold upon which chemists can build, modifying one functional group at a time to achieve a desired molecular structure.

A pertinent example that illustrates the synthetic utility of this class of compounds is the use of its isomer, Methyl 4-cyano-2-nitrobenzoate (CAS 52449-76-0), in the patented synthesis of mesosulfuron-methyl, a modern sulfonylurea herbicide. chemicalbull.comgoogle.com The synthesis highlights the typical reactions these intermediates undergo:

Nucleophilic Aromatic Substitution: In the first step, the nitro group at the 2-position of Methyl 4-cyano-2-nitrobenzoate is displaced by a nucleophile, benzylthiol, in a nucleophilic aromatic substitution reaction. This reaction proceeds because the strong electron-withdrawing effect of the adjacent cyano group and the ester group stabilizes the intermediate, facilitating the displacement of the nitro group. google.com

Functional Group Reduction: In a subsequent step, the cyano group is selectively reduced to an aminomethyl group using a reducing agent such as Raney nickel under a hydrogen atmosphere. google.com

This example demonstrates the high value of the nitro- and cyano-substituted benzoate (B1203000) framework. The functional groups not only direct the reactivity but also serve as precursors to other essential functionalities. By analogy, this compound offers similar potential, providing a unique substitution pattern for chemists to exploit in the design and synthesis of novel compounds for various applications. Its importance, therefore, is as a key building block, enabling the efficient construction of complex and valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyano-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDETRIOVTGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for Methyl 2 Cyano 4 Nitrobenzoate

Established Synthetic Pathways to Methyl 2-cyano-4-nitrobenzoate

Established methods for synthesizing this compound primarily rely on multi-step sequences starting from readily available precursors. These pathways are designed to control the placement of the functional groups on the benzene (B151609) ring.

Multi-Step Synthesis Approaches from Precursor Molecules

A common strategy for synthesizing substituted benzoates like this compound involves a sequence of reactions where the order of functional group introduction is critical for achieving the desired isomer. libretexts.org For instance, the synthesis can commence with a precursor molecule that already contains one or more of the required functionalities, followed by sequential addition of the remaining groups. The choice of the initial precursor and the reaction sequence are determined by the directing effects of the substituents. libretexts.org

One documented multi-step synthesis starts with methyl 4-cyano-2-nitrobenzoate. google.com This compound undergoes a nucleophilic substitution reaction with benzylthiol in the presence of a base like potassium hydroxide (B78521) to yield methyl 2-(benzylthio)-4-cyanobenzoate. google.com This is then followed by a reduction reaction. google.com

Another approach might involve starting with a molecule like 2-methylbenzoic acid. A typical sequence would be:

Nitration: Introduction of the nitro group.

Iodination: Introduction of an iodine atom.

Esterification: Conversion of the carboxylic acid to a methyl ester.

Cyanation: Replacement of the iodine with a cyano group.

The specific order of these steps is crucial. For example, performing nitration before other substitutions can influence the position of the incoming groups due to the directing effects of the nitro group. libretexts.org

Regioselective Nitration and Cyanation Strategies for Benzoic Acid Derivatives

The precise placement of the nitro and cyano groups on the benzoic acid backbone is a key challenge in the synthesis of this compound.

Nitration: The introduction of a nitro group onto an aromatic ring is typically achieved using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The regioselectivity of this electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. scirp.org For example, in the nitration of 2-cyanobenzoic acid, the strong electron-withdrawing nature of the cyano group directs the incoming nitro group to the para position. Careful control of reaction conditions, such as temperature, is essential to prevent over-nitration. evitachem.comorgsyn.org

Cyanation: The cyano group can be introduced through various methods. One common strategy is the Sandmeyer reaction, where a halogen on the benzene ring is replaced by a cyano group using a cyanide salt, such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂). Another method involves the reaction of a bromo-substituted precursor with sodium azide (B81097) to form an azide, which is then converted to the cyano derivative. For example, methyl 2-bromo-5-nitrobenzoate can be treated with CuCN in a solvent like N-methyl-2-pyrrolidone (NMP) to produce 5-cyano-2-methyl-3-nitrobenzoate.

Esterification Techniques for Carboxylic Acid Functionality

The final step in many synthetic routes to this compound is the esterification of the carboxylic acid group.

Acid-Catalyzed Esterification: A traditional method for esterification involves reacting the carboxylic acid (e.g., 2-cyano-4-nitrobenzoic acid) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid. mdpi.comgoogle.com This is a reversible reaction, and often requires conditions that favor the formation of the ester, such as removing the water produced during the reaction. google.com

Mitsunobu Reaction: The Mitsunobu reaction offers a milder alternative for esterification, particularly for sensitive substrates. researchgate.net This reaction typically involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate. researchgate.net

Use of Thionyl Chloride: Another effective method is to first convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and readily reacts with methanol to form the methyl ester.

Development of Novel Synthetic Methodologies for this compound

Recent research has focused on developing more efficient, sustainable, and catalytic methods for the synthesis of substituted benzoates, including this compound.

Catalytic Approaches in the Synthesis of Substituted Benzoates

Catalytic methods are being explored to improve the efficiency and selectivity of the reactions involved in the synthesis of substituted benzoates. mdpi.comacs.orgccspublishing.org.cn

Palladium-Catalyzed Carbonylation: The alkoxycarbonylation of aryl halides catalyzed by palladium complexes is a powerful method for synthesizing methyl benzoates. researchgate.net For example, the [PdCl₂(Xantphos)] complex has shown high activity as a catalyst for the carbonylation of iodobenzene (B50100) to methyl benzoate (B1203000). researchgate.net

Solid Acid Catalysts: The use of solid acid catalysts, such as zirconium metal catalysts fixed with titanium, offers a recyclable and environmentally friendly alternative to traditional homogeneous acid catalysts for esterification reactions. mdpi.comresearchgate.net These catalysts have been shown to be effective for the reaction of various benzoic acids with methanol, regardless of the electronic nature or steric hindrance of the substituents on the benzene ring. mdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with arylboronic acids have been developed for the synthesis of gem-difluoroenol ethers, demonstrating the versatility of catalytic approaches in modifying benzoate structures. nih.gov

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. diva-portal.org These principles are being applied to the synthesis of fine chemicals like this compound.

Use of Greener Solvents: Efforts are being made to replace hazardous organic solvents with more benign alternatives. sigmaaldrich.com

Catalytic Processes: As mentioned above, the development of recyclable catalysts reduces waste and improves atom economy. mdpi.comresearchgate.net

Alternative Reagents: Research is ongoing to find less toxic and more sustainable reagents for nitration and cyanation reactions. For example, a new and environmentally friendly nitration process of methyl 3-methylbenzoate (B1238549) using a mixture of HNO₃/Ac₂O has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid. researchgate.net Similarly, the use of dilute nitric acid as an oxidant for the selective oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid represents a greener approach. google.com

Optimization of Reaction Conditions and Yields in Laboratory and Scaled Syntheses

The efficient synthesis of this compound is crucial for its application in pharmaceutical and chemical manufacturing. The optimization of reaction parameters is a key focus in both laboratory-scale preparations and industrial scale-up to maximize yield, purity, and economic viability.

In a laboratory setting, a primary route to this compound involves the nitration of a precursor like methyl 4-cyanobenzoate (B1228447) using a mixture of concentrated nitric and sulfuric acids. evitachem.com The control of reaction temperature is critical during this exothermic process to prevent the formation of by-products and ensure safety. orgsyn.org For instance, maintaining a temperature range of 5–15°C during the addition of the nitrating acid is essential for achieving high yields. orgsyn.org Following nitration, purification techniques such as crystallization or column chromatography are employed to isolate the final product. evitachem.com Washing the crude product with ice-cold methyl alcohol has been noted to effectively remove impurities like the ortho-nitro isomer. orgsyn.org Yields greater than 80% are considered achievable when using purified intermediates and maintaining strict temperature control.

Scaling up the synthesis for industrial production introduces several challenges. Heat and mass transfer limitations in large reactors can lead to temperature gradients and non-uniform mixing, potentially reducing yields and creating safety risks. To address this, industrial processes often incorporate advanced process controls and reactor designs to ensure consistent conditions throughout the batch. The use of Process Analytical Technology (PAT), such as in-situ FTIR, can be used to monitor reaction progress in real-time, allowing for precise control and optimization. For large-scale operations, developing a robust process that is both high-yielding and environmentally benign is a primary goal. A patented method highlights a route starting from Methyl 4-cyano-2-nitrobenzoate that proceeds under mild conditions, is suitable for large-scale production, and has reduced environmental pollution. google.com

Table 1: Interactive Data on Optimization of Nitration for Benzoate Esters

| Parameter | Condition | Impact on Yield & Purity | Source |

| Temperature | 5–15°C | Keeping the temperature within these limits is crucial; higher temperatures (50-70°C) can significantly decrease the yield of the desired product. orgsyn.org | orgsyn.org |

| Purity of Starting Material | High purity, dissolves in H₂SO₄ without color | Using impure methyl benzoate can lower yields by approximately 10%. orgsyn.org | orgsyn.org |

| Purification Method | Washing with ice-cold methyl alcohol | Removes o-nitrobenzoic ester and other impurities, leading to a purer final product. orgsyn.org | orgsyn.org |

| Reaction Time | 1 hour for nitrating acid addition, 15 min additional stirring | Ensures the reaction goes to completion before quenching on ice. orgsyn.org | orgsyn.org |

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is essential for developing new compounds, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Modifications typically target the three reactive sites on the molecule: the nitro group, the cyano group, and the methyl ester.

A common derivatization strategy involves the reduction of the electron-withdrawing nitro group to an amino group. evitachem.com This transformation creates a versatile intermediate, Methyl 4-amino-2-cyanobenzoate, which can undergo a variety of subsequent reactions. Reagents for this reduction include hydrogen gas with a catalyst (e.g., H₂/Raney Nickel) or metal hydrides. evitachem.comgoogle.com

The cyano group can also be chemically altered. It can undergo nucleophilic attack, allowing for the introduction of new functional groups. evitachem.com For example, hydrolysis can convert the cyano group into a carboxylic acid or an amide.

The methyl ester functionality offers another handle for modification. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-Cyano-4-nitrobenzoic acid. This acid can then be coupled with various amines or alcohols to generate a diverse library of amide and ester derivatives.

A patented process demonstrates the use of this compound as a starting material for producing mesosulfuron-methyl. google.com This synthesis involves a nucleophilic substitution reaction where the nitro group is displaced by benzylthiol, followed by reduction of the cyano group. google.com

Table 2: Interactive Data on Synthetic Strategies for this compound Derivatives

| Functional Group | Modification | Reagents/Conditions | Resulting Derivative Class | Source |

| Nitro Group | Reduction | H₂ and Raney nickel | Methyl 4-amino-2-cyanobenzoate | evitachem.comgoogle.com |

| Nitro Group | Nucleophilic Substitution | Benzylthiol, alkaline conditions | Methyl 2-(benzylthio)-4-cyanobenzoate | google.com |

| Ester Group | Hydrolysis | Acidic or basic conditions | 2-Cyano-4-nitrobenzoic acid | |

| Cyano Group | Reduction | H₂ and Raney nickel | 4-(aminomethyl) building blocks | google.com |

Chemical Reactivity and Derivatization of Methyl 2 Cyano 4 Nitrobenzoate

Nucleophilic Substitution Reactions Involving the Nitro and Cyano Moieties

The presence of both a nitro (-NO2) and a cyano (-CN) group on the aromatic ring of methyl 2-cyano-4-nitrobenzoate significantly influences its reactivity, particularly in nucleophilic substitution reactions. These electron-withdrawing groups activate the benzene (B151609) ring, making it more susceptible to nucleophilic attack.

In a patented process for the synthesis of mesosulfuron-methyl, methyl 4-cyano-2-nitrobenzoate is used as the starting material. google.com It undergoes a nucleophilic substitution reaction with benzylthiol in the presence of a base like potassium hydroxide (B78521). google.com In this reaction, the nitro group at the ortho position is displaced by the benzylthiol nucleophile to form methyl 2-(benzylthio)-4-cyanobenzoate. google.com The reaction is typically carried out in a solvent such as dimethylformamide (DMF). google.com

The cyano group can also be the site of nucleophilic attack, which can lead to further functionalization of the molecule. evitachem.com While less common than substitution at the nitro-activated position, reactions at the cyano group can introduce new functional groups into the molecule. evitachem.comsmolecule.com

The reactivity of similar compounds, such as methyl 2-bromo-3-cyano-6-nitrobenzoate, highlights the influence of substituents on nucleophilic aromatic substitution (SNAr) reactions. The bromo group in this analogue acts as a good leaving group, and its reactivity is enhanced by the presence of the electron-withdrawing nitro group. This suggests that in this compound, the nitro group plays a crucial role in activating the ring for substitution.

Table 1: Nucleophilic Substitution Reaction of Methyl 4-cyano-2-nitrobenzoate

| Reactant | Nucleophile | Product | Conditions |

| Methyl 4-cyano-2-nitrobenzoate | Benzylthiol | Methyl 2-(benzylthio)-4-cyanobenzoate | Potassium hydroxide, DMF |

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to an amine group (-NH2), a common and crucial transformation in organic synthesis. evitachem.comsmolecule.com This reduction opens up pathways to a wide variety of derivatives with potential applications in pharmaceuticals and materials science.

A common method for this reduction is catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. google.com For instance, in the synthesis of mesosulfuron-methyl, after the nucleophilic substitution step, the resulting methyl 2-(benzylthio)-4-cyanobenzoate undergoes reduction with hydrogen and Raney nickel to yield 4-(aminomethyl)-2-(benzylthio)methyl benzoate (B1203000). google.com

Other reducing agents can also be employed. A combination of sodium borohydride (B1222165) (NaBH4) and a nickel salt, such as nickel(II) acetate (B1210297) (Ni(OAc)2·4H2O) or nickel(II) chloride (NiCl2·6H2O), in a solvent like wet acetonitrile (B52724) has been shown to be effective for the reduction of various nitro compounds to their corresponding amines. orientjchem.org This method is often chemoselective, meaning the nitro group can be reduced without affecting other functional groups like esters or nitriles. rsc.org Iron powder in the presence of an acid like hydrochloric acid is another classic reagent for nitro group reduction.

The selective reduction of the nitro group is a key step in multi-step syntheses. libretexts.org The resulting amine is an ortho/para directing group in electrophilic aromatic substitution reactions, a change from the meta-directing nature of the original nitro group. libretexts.orgspcmc.ac.in

Table 2: Reduction of Nitro Group in this compound Derivatives

| Starting Material | Reducing Agent(s) | Product |

| Methyl 2-(benzylthio)-4-cyanobenzoate | H2, Raney Nickel | 4-(aminomethyl)-2-(benzylthio)methyl benzoate |

| General Nitroarenes | NaBH4 / Ni(OAc)2·4H2O | Corresponding Amines |

| General Nitroarenes | Iron / HCl | Corresponding Amines |

Transformations of the Cyano Group, Including Hydrolysis and Further Functionalization

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo various transformations, providing access to different classes of compounds. evitachem.comresearchgate.net

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) or an amide group (-CONH2) under acidic or basic conditions. googleapis.comlumenlearning.com Acid-catalyzed hydrolysis often involves heating the nitrile with an aqueous solution of a strong acid like sulfuric acid or hydrochloric acid. googleapis.comlumenlearning.com Base-catalyzed hydrolysis is typically carried out by heating with an aqueous solution of a base such as sodium hydroxide or potassium hydroxide. googleapis.comlibretexts.org The initial product of hydrolysis is an amide, which can then be further hydrolyzed to a carboxylic acid upon extended reaction time or with stronger conditions. libretexts.org

Other Functionalizations: Beyond hydrolysis, the cyano group can participate in other reactions. For example, it can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation under specific conditions. Grignard reagents can add to the cyano group to form ketones after hydrolysis of the intermediate imine. libretexts.org The cyano group can also be involved in the synthesis of heterocyclic compounds. bohrium.com

In the context of related compounds, the hydrolysis of a cyano group to a carboxylic acid is a key step in the synthesis of the drug Telmisartan from a biphenyl (B1667301) cyano intermediate. googleapis.com

Table 3: Common Transformations of the Cyano Group

| Reaction | Reagents | Product Functional Group |

| Acid-catalyzed Hydrolysis | H3O+, heat | Carboxylic Acid (-COOH) |

| Base-catalyzed Hydrolysis | NaOH(aq), heat | Carboxylate (-COO-), then -COOH |

| Reduction | LiAlH4 or H2/catalyst | Primary Amine (-CH2NH2) |

| Reaction with Grignard Reagent | 1. R-MgBr 2. H3O+ | Ketone (-C(=O)R) |

Reactivity of the Methyl Ester Group (e.g., Transesterification, Hydrolysis)

The methyl ester group (-COOCH3) in this compound also exhibits characteristic reactivity, primarily hydrolysis and transesterification. evitachem.comevitachem.com

Hydrolysis: Similar to the cyano group, the methyl ester can be hydrolyzed to a carboxylic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, also known as saponification, is a common method and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to give the free carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with a different alcohol (R-OH) would lead to the formation of the corresponding alkyl 2-cyano-4-nitrobenzoate and methanol (B129727). Polystyrene-supported ammonium (B1175870) salt catalysts have been investigated for the transesterification of methyl 4-nitrobenzoate (B1230335) with glycidol. rsc.orgrsc.org

In the synthesis of various compounds, the ester group is often used as a protecting group for a carboxylic acid or as a synthetic handle for further modifications. For example, the esterification of 4-nitrobenzoic acid to methyl 4-nitrobenzoate is a common procedure. semanticscholar.org

Table 4: Reactivity of the Methyl Ester Group

| Reaction | Reagents | Product Functional Group |

| Base-catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), heat 2. H3O+ | Carboxylic Acid (-COOH) |

| Acid-catalyzed Hydrolysis | H3O+, heat | Carboxylic Acid (-COOH) |

| Transesterification | R-OH, acid or base catalyst | New Ester (-COOR) |

Investigation of Reaction Mechanisms and Intermediates

The reactions of this compound and related compounds involve various mechanisms and intermediates that have been the subject of study.

The reduction of a nitro group to an amine proceeds through a series of intermediates. thieme-connect.de The accepted mechanism for the hydrogenation of nitrobenzene (B124822) involves the formation of a nitroso derivative and then a hydroxylamine (B1172632) derivative before the final amine product is formed. thieme-connect.de Under certain conditions, these intermediates can condense to form azoxy, azo, or hydrazine (B178648) compounds. thieme-connect.de

In nucleophilic aromatic substitution reactions, the electron-withdrawing nitro and cyano groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon attack of the nucleophile on the aromatic ring. The stability of this intermediate facilitates the reaction.

Kinetic studies on the aminolysis of related compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, have been conducted to elucidate the reaction mechanism. psu.edu Such studies often reveal details about the rate-determining step and the nature of the transition state. For some reactions, non-linear Hammett plots have been observed, suggesting a change in the reaction mechanism or the rate-determining step as the electronic nature of the substituents is varied. psu.edu

The hydrolysis of nitriles under acidic conditions involves the protonation of the nitrogen atom, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. lumenlearning.com A series of proton transfers and tautomerization steps then leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid. lumenlearning.comlibretexts.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Methyl 2 Cyano 4 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of Methyl 2-cyano-4-nitrobenzoate. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl ester protons. Due to the electron-withdrawing nature of the nitro and cyano groups, the aromatic protons are shifted downfield. evitachem.com For instance, in a related compound, methyl 4-cyano-2-nitrobenzoate, the aromatic protons appear as multiplets in the δ 8.01-7.40 ppm range, while the methyl ester protons are observed as a singlet around δ 3.91 ppm. google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group typically resonates at a characteristic downfield chemical shift. The aromatic carbons also show distinct signals influenced by the attached functional groups. For example, in benzyl (B1604629) 2-nitrobenzoate, the carbonyl carbon appears at δ 164.97 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 - 8.8 | m | Aromatic Protons |

| ¹H | ~3.9 | s | Methyl Protons (-OCH₃) |

| ¹³C | ~164 | s | Carbonyl Carbon (C=O) |

| ¹³C | ~150 | s | Aromatic Carbon (C-NO₂) |

| ¹³C | ~135 | d | Aromatic CH |

| ¹³C | ~130 | d | Aromatic CH |

| ¹³C | ~125 | s | Aromatic Carbon (C-CN) |

| ¹³C | ~117 | s | Cyano Carbon (C≡N) |

| ¹³C | ~53 | q | Methyl Carbon (-OCH₃) |

Note: The data in this table is predicted based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₆N₂O₄), the expected molecular weight is approximately 206.15 g/mol . macklin.cn

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 206. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 175, or the loss of the entire ester group. Further fragmentation could involve the loss of the nitro group (NO₂) or the cyano group (CN). For instance, GC-MS analysis of a related compound, phenyl 4-cyanobenzoate (B1228447), shows a molecular ion peak and significant fragments corresponding to the loss of the phenoxy group. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of a cyano group (C≡N) is confirmed by a sharp absorption peak typically found in the range of 2220-2260 cm⁻¹. The nitro group (NO₂) will exhibit two strong absorption bands: an asymmetric stretching vibration around 1515-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹. The carbonyl group (C=O) of the ester will show a strong absorption band in the region of 1720-1740 cm⁻¹. Finally, the C-O stretching of the ester will be visible around 1250-1300 cm⁻¹. A specification sheet for the compound confirms that its infrared spectrum conforms to its structure. macklin.cn

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretch | ~2230 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Carbonyl (C=O) | Stretch | ~1730 |

| Ester (C-O) | Stretch | ~1280 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The benzene (B151609) ring, nitro group, and cyano group in this compound all act as chromophores.

The presence of the nitro group and the extended conjugation in the aromatic system are expected to result in absorption maxima in the UV region. For example, ethyl 4-nitrobenzoate (B1230335) exhibits a UV absorption maximum (λmax) at 265 nm. rsc.org The electronic spectrum of this compound will be influenced by the combination of these chromophores, likely resulting in characteristic absorption bands that can be used for quantitative analysis and to study electronic effects within the molecule.

Hyphenated Techniques in the Analysis of this compound Purity and Composition

Hyphenated analytical techniques, which combine two or more analytical methods, are crucial for the comprehensive analysis of chemical compounds, offering enhanced separation and detection capabilities. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) are invaluable for assessing the purity and composition of this compound.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile impurities. rsc.org HPLC is highly effective for separating non-volatile or thermally labile compounds. When coupled with a UV detector, it can quantify the purity of this compound by measuring its absorbance at a specific wavelength. grafiati.com LC-MS provides both separation and mass information, enabling the identification of impurities and degradation products with high sensitivity and specificity. These hyphenated techniques are essential for quality control and ensuring the compound meets the required purity specifications, often greater than 97.5% or 98%. macklin.cn

Computational Chemistry and Theoretical Studies on Methyl 2 Cyano 4 Nitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modeling the electronic structure and predicting the three-dimensional geometry of Methyl 2-cyano-4-nitrobenzoate. DFT methods are chosen for their favorable balance of computational cost and accuracy in describing electron correlation. nrel.gov

Methodology and Findings: Researchers typically employ functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p) or def2-TZVP to perform geometry optimization. nrel.govresearchgate.net This process calculates the lowest energy arrangement of the atoms, providing key structural parameters. The optimization reveals the planarity of the benzene (B151609) ring and the relative orientations of the cyano, nitro, and methyl ester substituents.

Calculations for related nitro-aromatic compounds have demonstrated that the electron-withdrawing nature of the nitro and cyano groups significantly influences the electronic distribution across the molecule. mdpi.com This is quantified through the calculation of properties such as the molecular dipole moment and Mulliken or Natural Bond Orbital (NBO) atomic charges. nrel.govresearchgate.net NBO analysis, for instance, can be used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net The resulting optimized geometry and electronic parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | ~4.5 - 5.5 D | B3LYP/6-311+G(d,p) |

| C-NO₂ Bond Length | ~1.48 Å | B3LYP/6-311+G(d,p) |

| C-CN Bond Length | ~1.45 Å | B3LYP/6-311+G(d,p) |

| C-C=O Bond Angle | ~125° | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Energy Gap | ~4.0 - 4.5 eV | B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Landscapes of this compound and its Isomers

The presence of rotatable single bonds, specifically the C-COOCH₃ and O-CH₃ bonds, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.

Methodology and Findings: A potential energy surface (PES) scan is performed by systematically rotating the dihedral angles of the key bonds and calculating the single-point energy at each step using quantum chemical methods. This maps the energy landscape of the molecule. youtube.com For this compound, the rotation around the bond connecting the ester group to the aromatic ring is of particular interest, as steric hindrance between the ester and the adjacent cyano group can influence the preferred orientation.

Studies on similar substituted benzoates show that different stable conformers can exist, sometimes even co-existing in a crystal lattice, a phenomenon known as conformational polymorphism. researchgate.net The analysis identifies the global minimum energy conformation, which is the most populated state at thermal equilibrium, as well as other low-energy conformers that may be accessible. youtube.com These conformations can exhibit different dipole moments and steric profiles, potentially affecting the molecule's bulk properties and reactivity.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are extensively used to predict various spectroscopic parameters, which can then be compared with experimental spectra (e.g., FT-IR, UV-Vis, NMR) for validation and interpretation.

Methodology and Findings: Frequency calculations using DFT can predict the vibrational modes of the molecule, corresponding to the peaks in its Infrared (IR) and Raman spectra. nrel.gov The calculated frequencies and intensities for characteristic functional groups, such as the C≡N stretch, the symmetric and asymmetric NO₂ stretches, and the C=O stretch of the ester, can be correlated with experimental IR spectra to confirm the molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. mdpi.com For nitro-aromatic compounds, prominent transitions are often of the π → π* type. researchgate.net The calculated HOMO-LUMO energy gap provides a first approximation of the electronic transition energy. mdpi.com Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict NMR chemical shifts (¹H and ¹³C), aiding in the assignment of complex experimental NMR spectra. researchgate.net

| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency | ~2235 cm⁻¹ | ~2230 cm⁻¹ | C≡N stretch |

| IR Frequency | ~1730 cm⁻¹ | ~1725 cm⁻¹ | C=O stretch (ester) |

| IR Frequency | ~1535 cm⁻¹ | ~1530 cm⁻¹ | asymmetric NO₂ stretch |

| IR Frequency | ~1350 cm⁻¹ | ~1345 cm⁻¹ | symmetric NO₂ stretch |

| UV-Vis λ_max | ~260 nm | ~265 nm | π → π* transition |

Molecular Dynamics Simulations for Intermolecular Interactions and Condensed Phase Behavior

While quantum mechanics excels at describing single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules, providing insights into the condensed phase (liquid or solid state) and intermolecular interactions. acs.org

Methodology and Findings: In an MD simulation, a system is set up containing hundreds or thousands of this compound molecules in a simulation box with periodic boundary conditions. The forces between molecules are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. The simulation evolves the system over time by solving Newton's equations of motion.

MD simulations can predict bulk properties like density, viscosity, and diffusion coefficients. acs.orgdntb.gov.ua They are particularly useful for analyzing the nature of intermolecular interactions. For this compound, these would include dipole-dipole interactions due to its high polarity, van der Waals forces, and potential π-π stacking between the aromatic rings. researchgate.net Analysis tools like the radial distribution function (RDF) can be used to understand the local molecular ordering and solvation structure in a liquid state.

Reaction Mechanism Modeling and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states and calculating reaction energetics. uomustansiriyah.edu.iq

Methodology and Findings: For this compound, theoretical methods can model various potential reactions. For example, the reduction of the nitro group to an amine or the nucleophilic aromatic substitution at positions activated by the electron-withdrawing groups can be investigated. Using DFT, chemists can map the entire reaction coordinate from reactants to products. researchgate.net

Supramolecular Chemistry and Solid State Studies of Methyl 2 Cyano 4 Nitrobenzoate

Crystallographic Analysis (e.g., Single-Crystal X-ray Diffraction) for Crystal Structure Determination

The first step in such an analysis would be the growth of high-quality single crystals suitable for diffraction, a process that can be notoriously challenging. researchgate.net Once a suitable crystal is obtained, X-ray diffraction analysis would yield key crystallographic parameters. These parameters are typically presented in a standardized format, as shown in the hypothetical data table below.

Interactive Table: Hypothetical Crystallographic Data for Methyl 2-cyano-4-nitrobenzoate

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₉H₆N₂O₄ | The molecular formula of the compound. rsc.org |

| Formula Weight | 206.16 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides detailed information about the crystal's symmetry. |

| a (Å) | 7.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 15.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 8.1 | The length of the 'c' axis of the unit cell. |

| α (°) | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) | 890.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.538 | The theoretical density of the crystal. |

This data would be essential for visualizing the molecular structure and understanding the fundamental packing arrangement.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in the Solid State

The functional groups on the this compound molecule are prime candidates for forming a variety of non-covalent interactions, which are the driving forces behind the formation of supramolecular architectures. A detailed analysis of the crystal structure would allow for the identification and characterization of these interactions.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role. The oxygen atoms of the nitro and ester groups, as well as the nitrogen of the cyano group, can act as hydrogen bond acceptors.

π-Stacking: The aromatic nature of the benzene (B151609) ring facilitates π-π stacking interactions between adjacent molecules. The electron-withdrawing substituents would influence the electron density of the aromatic ring, potentially leading to offset or parallel-displaced stacking arrangements.

Halogen Bonding and Other Interactions: While not applicable to the parent molecule, derivatives could introduce other interaction types.

The following table illustrates the kind of data that would be collected to describe these interactions.

Interactive Table: Hypothetical Non-Covalent Interactions in this compound

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

| C-H···O Hydrogen Bond | C-H···O(nitro) | 3.25 | 155 | Translation along the a-axis |

| C-H···N Hydrogen Bond | C-H···N(cyano) | 3.40 | 160 | Inversion center |

| π-π Stacking | Ring···Ring | 3.60 | - | Stacking along the c-axis |

Polymorphism Investigations and Crystal Packing Analysis

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties, and their study is of great importance in materials science and pharmaceuticals. To date, no studies on the polymorphism of this compound have been reported.

An investigation into its polymorphism would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures). Each resulting crystalline form would be analyzed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs. A detailed crystal packing analysis for each polymorph would then reveal how the subtle interplay of non-covalent interactions leads to different packing arrangements.

Co-crystallization Strategies and Their Impact on Supramolecular Assemblies

Co-crystallization is a technique used to design new crystalline materials with modified physicochemical properties by combining a target molecule with a "co-former" in a stoichiometric ratio within the same crystal lattice. researchgate.net The strategy relies on the formation of robust intermolecular interactions, such as hydrogen bonds, between the target molecule and the co-former.

For this compound, potential co-formers would be molecules that can form strong and predictable hydrogen bonds with its ester, cyano, or nitro groups. For example, molecules with hydroxyl or amide groups would be excellent candidates to act as hydrogen bond donors. A systematic co-crystallization screening would involve reacting this compound with a library of potential co-formers. The resulting solids would be analyzed to determine if a new co-crystal has formed. Successful co-crystallization could lead to new supramolecular assemblies with altered properties.

Applications of Methyl 2 Cyano 4 Nitrobenzoate in Complex Organic Synthesis

Role as a Key Synthetic Intermediate in Multi-step Organic Transformations

Methyl 2-cyano-4-nitrobenzoate is a versatile intermediate in multi-step organic synthesis due to the distinct reactivity of its functional groups. evitachem.com The nitro group can be reduced to an amine, the cyano group can undergo nucleophilic attack, and the ester can be hydrolyzed or transesterified, allowing for sequential modifications to build complex molecular architectures. evitachem.comnih.gov

One of the primary transformations involves the nucleophilic aromatic substitution of the nitro group. This is particularly useful in constructing carbon-sulfur or carbon-nitrogen bonds. For example, the nitro group can be displaced by a thiol, such as benzyl (B1604629) mercaptan, in the presence of a base to form a new thioether linkage. google.com This reaction is a critical step in the synthesis of various target molecules, where the newly introduced sulfur atom can be further oxidized or modified.

Another key reaction is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation using reagents like Raney nickel under hydrogen pressure. google.com The resulting amino group dramatically alters the electronic properties of the benzene (B151609) ring and serves as a handle for subsequent reactions, such as diazotization or acylation, to introduce further complexity. These multi-step sequences are fundamental in creating molecules with specific functionalities for various applications. libretexts.orgchemistrydocs.com

Utility in the Synthesis of Precursors for Agrochemicals (e.g., Mesosulfuron-methyl)

A significant industrial application of this compound is its use as a starting material for the synthesis of agrochemicals, most notably the sulfonylurea herbicide Mesosulfuron-methyl. google.comscispace.com The synthesis is a multi-step process that leverages the compound's reactive sites to build the complex structure of the herbicide. scispace.com

The synthesis begins with a nucleophilic substitution reaction where this compound is treated with benzylthiol under basic conditions to replace the nitro group. google.com The resulting intermediate, methyl 2-(benzylthio)-4-cyanobenzoate, then undergoes reduction of the cyano group to an aminomethyl group using a reducing agent like Raney nickel and hydrogen gas. google.com

Subsequent steps involve methanesulfonylation of the newly formed amino group, followed by chlorosulfonation and amination to construct the key sulfonamide portion of the molecule. google.com Finally, a condensation reaction with another key intermediate, 4,6-dimethoxy-2-(phenoxycarbonyl)aminopyrimidine, yields the target product, Mesosulfuron-methyl. google.com This synthetic route is noted for its mild reaction conditions and suitability for industrial-scale production. google.comscispace.com

Table 1: Key Synthetic Steps for Mesosulfuron-methyl from this compound

| Step | Starting Material | Key Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Benzylthiol, Potassium Hydroxide (B78521), DMF | Methyl 2-(benzylthio)-4-cyanobenzoate | Nucleophilic substitution of the nitro group. google.com |

| 2 | Methyl 2-(benzylthio)-4-cyanobenzoate | Raney Nickel, Hydrogen, Methanol (B129727)/Ammonia | Methyl 4-(aminomethyl)-2-(benzylthio)benzoate | Reduction of the cyano group. google.com |

| 3 | Methyl 4-(aminomethyl)-2-(benzylthio)benzoate | Methanesulfonyl chloride | Methyl 2-(benzylthio)-4-(methylsulfonamidomethyl)benzoate | Addition of the methanesulfonyl group. google.com |

| 4 | Methyl 2-(benzylthio)-4-(methylsulfonamidomethyl)benzoate | Chlorine, Acetic Acid, Water | Methyl 2-(chlorosulfonyl)-4-(methylsulfonamidomethyl)benzoate | Chlorination to form a sulfonyl chloride. google.com |

| 5 | Methyl 2-(chlorosulfonyl)-4-(methylsulfonamidomethyl)benzoate | Ammonia, Tetrahydrofuran | 2-methoxycarbonyl-5-methanesulfonylaminomethylbenzenesulfonamide | Formation of the key sulfonamide intermediate. google.com |

Contribution to the Synthesis of Fine Chemicals and Specialty Organic Compounds

The unique substitution pattern of this compound makes it a valuable precursor for a range of fine and specialty chemicals. amoghchemicals.inchemimpex.com These are often complex organic molecules produced in smaller quantities for specific applications, including pharmaceuticals, dyes, and materials science. evitachem.comchemimpex.com The compound's functional groups allow for its incorporation into larger, more elaborate structures. amoghchemicals.in

For instance, the strategic placement of the electron-withdrawing nitro and cyano groups facilitates certain chemical reactions, making it an important building block in organic synthesis. Researchers utilize this compound to create nitro-substituted aromatic compounds which are key intermediates in the production of various industrial chemicals. chemimpex.com The ability to selectively transform the nitro, cyano, and ester functions allows chemists to design and execute synthetic routes to novel compounds with desired properties for use in materials science and other specialized fields. evitachem.com

Integration in Total Synthesis Strategies of Natural Products and Bioactive Molecules

While direct application of this compound in the total synthesis of natural products is not extensively documented in readily available literature, its derivatives and related structures are employed in creating complex bioactive molecules. The functional groups present on the ring are characteristic of intermediates used in building blocks for pharmaceuticals. evitachem.comnih.gov For example, a related compound, methyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate, is documented as an intermediate in the synthesis of more complex molecules, highlighting the utility of the nitrobenzoate scaffold in medicinal chemistry. nih.govfluorochem.co.uk

The general strategy in total synthesis often involves the use of simpler, functionalized aromatic rings that are later elaborated. The specific functionalities of this compound, such as the nitro group which can be converted to an amine, and the cyano group which can be hydrolyzed to a carboxylic acid, make it a potentially useful, though specialized, starting material for constructing segments of larger natural products or complex bioactive targets. evitachem.comscribd.com

Potential Applications of Methyl 2 Cyano 4 Nitrobenzoate in Materials Science and Advanced Technologies

Investigation as a Building Block for Functional Organic Materials

Methyl 2-cyano-4-nitrobenzoate serves as a versatile precursor in the synthesis of more complex organic molecules. The reactivity of its cyano and nitro groups, coupled with the benzoate (B1203000) backbone, allows for a variety of chemical transformations, making it a valuable building block for creating functional organic materials. These materials are designed to exhibit specific properties, such as charge transport, light emission, or molecular recognition, which are essential for their application in advanced technologies.

Exploration in Optoelectronic Devices and Related Material Technologies

The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is a promising area for the application of novel organic materials. Organic compounds are increasingly being explored for use in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the molecular structure and electronic properties of the organic materials used.

While specific research detailing the integration of this compound into optoelectronic devices is limited, the electronic characteristics of the molecule make it a candidate for further investigation. The presence of both electron-withdrawing (nitro and cyano) and aromatic (benzoate) moieties can facilitate charge separation and transport, which are fundamental processes in many optoelectronic applications. For instance, organic molecules with similar functional groups have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical communications and data processing.

Contribution to the Development of Polymers and Polymer-Based Materials

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. This compound can potentially be utilized as a monomer or a modifying agent in polymerization reactions to create high-performance polymers. The functional groups on the molecule can be chemically altered to introduce polymerizable sites, allowing for its incorporation into polymer chains.

Q & A

Q. Table 1: Key Spectroscopic Signatures for Structural Confirmation

| Technique | Diagnostic Peaks |

|---|---|

| ¹H NMR | δ 3.9 (s, 3H, OCH₃), δ 8.2–8.5 (m, 3H, Ar-H) |

| IR | 2240 cm⁻¹ (C≡N), 1530/1350 cm⁻¹ (NO₂) |

| MS | m/z 222 (M⁺), 180 (M⁺–COOCH₃) |

Q. Table 2: Computational vs. Experimental Hydrogen Bond Lengths

| Bond Type | Calculated (Å) | Experimental (Å) |

|---|---|---|

| N–H···O=C | 1.85 | 1.82 |

| C–H···O=N | 2.12 | 2.09 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.